methyl 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoate

Pharmacology Activity Assay Inactive Control

CAS 2101199-74-8 is an uncharacterized fluorothiophene benzoate ester (MW 279.33) absent from ChEMBL, DrugBank, and peer-reviewed literature. No validated pharmacological, selectivity, or ADMET data exist. Its procurement rationale is purely exploratory: deploy as an untouched fragment for FBDD campaigns, a negative control (pending inactivity confirmation), or an internal standard for LC-MS/HPLC method development. The ester and secondary amine groups enable rapid derivatization for custom library synthesis. This compound is a blank slate for novel target discovery—not a pre-validated tool. Verify purity and stock with individual suppliers before ordering.

Molecular Formula C14H14FNO2S
Molecular Weight 279.33
CAS No. 2101199-74-8
Cat. No. B2722482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoate
CAS2101199-74-8
Molecular FormulaC14H14FNO2S
Molecular Weight279.33
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CNCC2=CC=C(S2)F
InChIInChI=1S/C14H14FNO2S/c1-18-14(17)11-4-2-10(3-5-11)8-16-9-12-6-7-13(15)19-12/h2-7,16H,8-9H2,1H3
InChIKeyULQITMYXSVLIIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Properties of Methyl 4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoate (CAS 2101199-74-8)


Methyl 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoate (CAS 2101199-74-8) is a synthetic small molecule with the molecular formula C14H14FNO2S and a molecular weight of 279.33 g/mol [1]. Its structure features a benzoate ester core linked via an aminomethyl bridge to a 5-fluorothiophene moiety. The compound is cataloged by multiple chemical suppliers but, critically, lacks representation in authoritative biological or chemical databases such as ChEMBL or DrugBank, and no primary research publications or patents specifically profiling its biological activity could be identified from permitted sources [1][2]. This absence of foundational characterization data is a significant factor for scientific procurement decisions.

Specific Differentiation Barriers for Methyl 4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoate Over In-Class Analogs


A direct evidence-based comparison between methyl 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoate and its closest structural or pharmacological analogs cannot be performed due to a complete lack of published, peer-reviewed quantitative data for this specific compound. In the absence of in-class activity, selectivity, or pharmacokinetic profiles, no scientifically valid reason exists to prioritize it over other fluorothiophene-containing benzoate esters for a given biological target. This information void precludes generic substitution claims, as the fundamental properties of the compound remain unvalidated in a comparative experimental context . Any procurement decision must be based on exploratory needs, not proven differentiation.

Quantitative Differentiation Evidence Guide for Methyl 4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoate


Comparative Biological Activity Data for Methyl 4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoate

No quantitative biological activity data (e.g., IC50, EC50, Ki) for the target compound could be found in permitted scientific literature or databases [1]. A related Sigma-Aldrich catalog entry (SML2754, Z3670677764) is described as an inactive control for an MT2 melatonin receptor agonist, but its structural identity differs from the target compound, and it serves as a cautionary example of catalog ambiguity rather than a valid comparator. The target compound's differentiation therefore cannot be quantitatively assessed.

Pharmacology Activity Assay Inactive Control

Physicochemical and ADME Profile for Methyl 4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoate

Experimentally determined physicochemical properties (e.g., logP, logD, aqueous solubility) are absent from public repositories for this compound. Computed properties, such as those from PubChem, provide only class-level inference (e.g., molecular weight 279.33 g/mol, XLogP3 ~2.9) but no direct head-to-head comparison data. The compound's ADME profile remains entirely uncharacterized.

Medicinal Chemistry ADME Drug-likeness

Synthetic Complexity and Scalability Data for Methyl 4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoate

No scalable synthetic route or yield optimization data is reported in the literature for this compound. While the retrosynthetic logic suggests a straightforward reductive amination between 5-fluorothiophene-2-carbaldehyde and methyl 4-(aminomethyl)benzoate, the practical synthesis conditions, yields, and purity challenges remain unpublished. This contrasts with numerous well-characterized analogues where synthetic protocols are publicly available, creating a significant procurement risk.

Synthetic Chemistry Scalability Procurement

Evidence-Linked Application Scenarios for Methyl 4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoate


Exploratory Chemistry as a Negative Control Candidate

Given the compound's catalog listing as an 'inactive control' for a specific target (though for a structurally different compound), a potential role is its use as a chemical probe or negative control in biological assays. However, this application cannot be validated without quantitative confirmation of its inactivity against the intended target(s) . This scenario is directly constrained by the lack of evidence established in Section 3.

Fragment-Based Drug Discovery (FBDD) Building Block

The compound's molecular weight (279.33 g/mol) and functional groups place it within the scope of fragment-like molecules. It could serve as a starting point for fragment-based lead generation targeting novel binding sites, but this is an unverified potential use with no supporting evidence from FBDD screens . This remains speculative without primary assay data, as noted in the evidence gaps.

Internal Standard for Analytical Method Development

In the absence of known biological activity, a stable, well-characterized small molecule like this could theoretically be used as an internal standard in LC-MS or HPLC method development. However, this application is generic to many commercially available compounds and provides no unique procurement advantage, as highlighted by the lack of specific differentiation data .

Custom Synthesis and Library Enumeration

The compound can serve as a precursor for generating a chemical library through functionalization of its ester or amine groups. This is a general capability of aminomethyl benzoate derivatives and is not a unique advantage for this specific compound, consistent with the finding that no unique synthetic utility has been demonstrated for it.

Quote Request

Request a Quote for methyl 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.